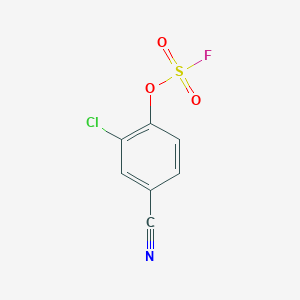

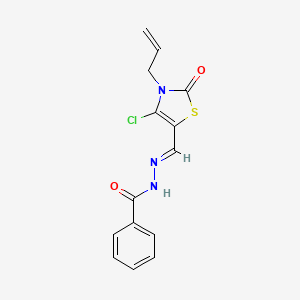

![molecular formula C14H19N B2356044 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 42899-94-5](/img/structure/B2356044.png)

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]” is a chemical compound with the molecular formula C14H19N . It is a type of spiroheterocycle, which are widely represented not only among natural products, but also as medicinal compounds .

Synthesis Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gave 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . This product had a reactive carbonyl group at the β-position relative to the nitrogen atom, which was involved in cyclocondensation reactions .Chemical Reactions Analysis

The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride is a key reaction in the synthesis of this compound . The presence of a free secondary amino group in 6-R1-4-R2-4-dimethyl-3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkanes] allowed them to be used in a similar reaction .科学的研究の応用

Chemistry and Transformation of Spirodihydroquinolines N-functionalized spirodihydroquinolines, specifically 1-(3-cyanopropyl)-3,4-dihydrospiro[quinoline-2,1′-cyclohexanes], have been studied for their transformation properties in strong acid media. It was found that these compounds, when subjected to hydrolysis in the presence of concentrated sulfuric acid, afford γ-aminoacids. The spirodihydroquinoline ring also undergoes rearrangement to produce 4-(2-oxopyrrolidinyl-1)spiro[indane-1,1′-cyclohexanes] in significant yields, showcasing a potential pathway for creating structurally unique compounds (Kouznetsov et al., 2003).

Spirocyclic 1H‐Chinolin‐Derivatives Synthesis Spirocyclic 1H‐Chinolin‐Derivatives, including 3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline], have been synthesized through the reaction of anilines with specific catalysts, resulting in diastereoisomeric mixtures. The process involves several 6π-electrocyclic rearrangements and H-shifts, indicating a complex reaction mechanism that is essential for the formation of these compounds (Walter, Sauter, & Winkler, 1992).

作用機序

将来の方向性

The increased interest towards tetrahydroquinoline derivatives, which include “3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]”, is motivated first and foremost by their biological activity . Future research may focus on further exploring the medicinal properties of these compounds and developing new synthetic methodologies.

特性

IUPAC Name |

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJQRVJSXXFLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)

![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)